molecular formula C10H7BrF4O2 B6296294 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221811-98-7

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No. B6296294
CAS RN: 2221811-98-7
M. Wt: 315.06 g/mol
InChI Key: HFCBJOCWRSUKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . It’s known to improve drug potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring . Therefore, “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new pharmaceuticals.

2. Inhibitors of Hepatitis C Virus (HCV) NS3 Protease Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that our compound could potentially be used in the development of antiviral drugs.

Anesthetic Applications

Cyclic analogues bearing the fluorinated 1,3-dioxolanes moiety have largely replaced Fluoroxene in its clinical use . Many anesthetics currently used are powerful positive allosteric modulators of GABA A . This suggests that “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new anesthetics.

Chemical Synthesis

The compound could be used as a starting material or intermediate in the synthesis of other complex organic compounds. For example, a similar compound was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .

Material Science

Fluorine-containing compounds significantly affect the growth of materials in electronics . Therefore, “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new materials for electronic devices.

Agrochemical Applications

Fluorine-containing compounds are also prevalent in agrochemicals . This suggests that “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new pesticides or fertilizers.

Mechanism of Action

Target of Action

The compound “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” is a boron reagent that is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM coupling . In this process, the boron atom in the compound transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic molecules . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

It’s known that the compound’s stability and reactivity can be influenced by various factors, including the presence of other reagents and the conditions under which the sm coupling reaction is carried out .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature and the pH of the reaction environment . Additionally, the presence of other reagents can also influence the compound’s reactivity .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c11-7-4-5(10(13,14)15)3-6(8(7)12)9-16-1-2-17-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCBJOCWRSUKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)C(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

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